2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, nitro groups, and an imine linkage, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-(2,4-dinitrophenoxy)benzaldehyde with 1H-isoindole-1,3(2H)-dione in the presence of a suitable base. The reaction is carried out in a solvent such as methanol or ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like sodium borohydride or hydrogenation catalysts.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Potential use in developing fluorescent probes for detecting biological molecules or ions.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro groups and imine linkage play crucial roles in its reactivity. The compound can act as an electron acceptor or donor, facilitating various chemical reactions. In biological systems, it may interact with proteins or enzymes, altering their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
Uniqueness
2-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both nitro groups and an imine linkage, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C21H12N4O7 |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
2-[(E)-[4-(2,4-dinitrophenoxy)phenyl]methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C21H12N4O7/c26-20-16-3-1-2-4-17(16)21(27)23(20)22-12-13-5-8-15(9-6-13)32-19-10-7-14(24(28)29)11-18(19)25(30)31/h1-12H/b22-12+ |
InChI Key |
BAJTUSTUPXQOOV-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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